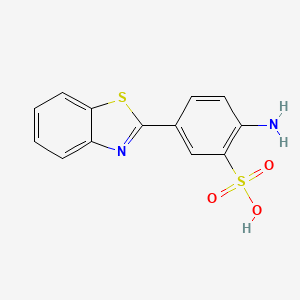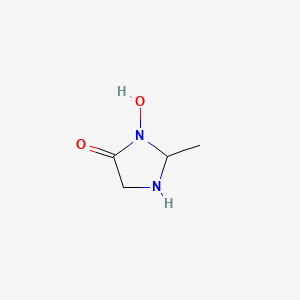
3-Hydroxy-2-methylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methylimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a hydroxyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and other fields. The presence of the hydroxyl group and the methyl group on the imidazolidinone ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,2-diaminoethanol with carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylimidazolidin-4-one.
Reduction: The compound can be reduced to form 2-methylimidazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-Methylimidazolidin-4-one
Reduction: 2-Methylimidazolidine
Substitution: Various substituted imidazolidinones, depending on the substituent introduced.
科学的研究の応用
3-Hydroxy-2-methylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyl group and the imidazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Methylimidazolidin-4-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyimidazolidin-4-one: Lacks the methyl group, which affects its steric and electronic properties.
2-Methylimidazolidine: The fully reduced form, with different chemical and physical properties.
Uniqueness
3-Hydroxy-2-methylimidazolidin-4-one is unique due to the presence of both the hydroxyl and methyl groups on the imidazolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
27230-61-1 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
3-hydroxy-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3 |
InChIキー |
KLVPTGDBRLOERX-UHFFFAOYSA-N |
正規SMILES |
CC1NCC(=O)N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


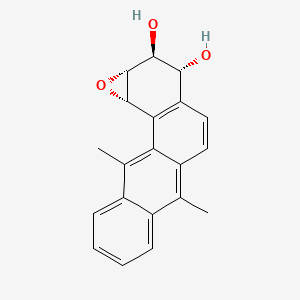
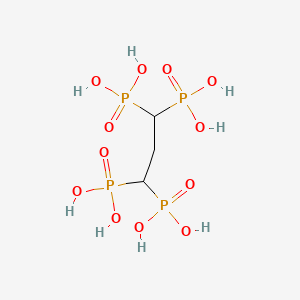
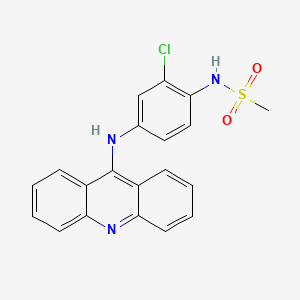
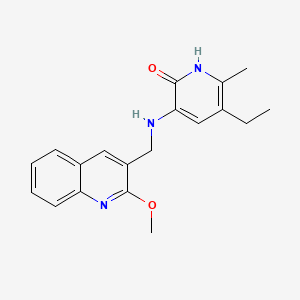
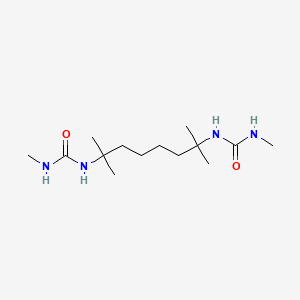
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
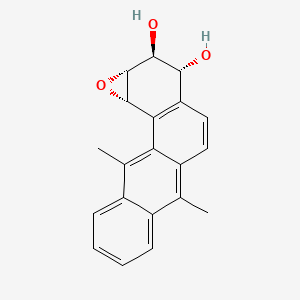
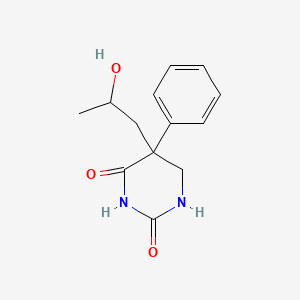
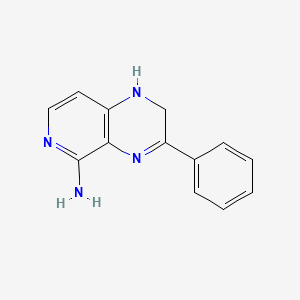
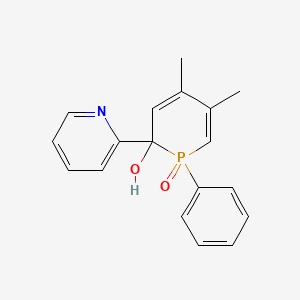
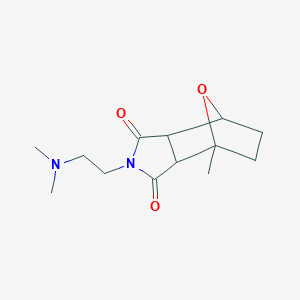

![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
